molecular formula C14H20ClN3O2 B12985761 Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B12985761
M. Wt: 297.78 g/mol
InChI Key: ROQUICCMYRNFIT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a tert-butyl carbamate group and a 6-chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 6-chloropyrimidine with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl carbamate as a protecting group for the piperidine nitrogen. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can introduce carbonyl groups into the molecule .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate is unique due to the presence of the 6-chloropyrimidine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic applications .

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-12(15)17-9-16-11/h8-10H,4-7H2,1-3H3

InChI Key

ROQUICCMYRNFIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=N2)Cl

Origin of Product

United States

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